molecular formula C8H10O4 B14237253 Methyl 4-ethenyl-2-oxooxolane-3-carboxylate CAS No. 528853-44-3

Methyl 4-ethenyl-2-oxooxolane-3-carboxylate

Cat. No.: B14237253
CAS No.: 528853-44-3
M. Wt: 170.16 g/mol
InChI Key: TVLNCUYZTYKGKS-UHFFFAOYSA-N
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Description

Methyl 4-ethenyl-2-oxooxolane-3-carboxylate is an organic compound with a unique structure that includes an oxooxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethenyl-2-oxooxolane-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a catalytic amount of piperidine, followed by cyclization and esterification . Another method includes the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate, followed by hydrolysis to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethenyl-2-oxooxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl 4-ethenyl-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. Its oxooxolane ring structure allows it to form stable complexes with metal ions, which can influence catalytic activities in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethenyl-2-oxooxolane-3-carboxylate is unique due to its ethenyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

528853-44-3

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

methyl 4-ethenyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C8H10O4/c1-3-5-4-12-8(10)6(5)7(9)11-2/h3,5-6H,1,4H2,2H3

InChI Key

TVLNCUYZTYKGKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(COC1=O)C=C

Origin of Product

United States

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